H-D-|A-HoAla(3-benzothienyl)-OH
Description
Overview of Non-Canonical Amino Acids in Chemical Synthesis and Biological Systems
Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are derivatives of the standard amino acids that are not naturally encoded in the genetic blueprint of organisms. nih.govresearchgate.net Their emergence has significantly enriched the functional pool of amino acids available for scientific exploration and application. researchgate.net These unique building blocks are instrumental in the production of a variety of pharmaceuticals and are increasingly used as tools to probe and manipulate biological systems. researchgate.netresearchgate.net
The incorporation of ncAAs into peptides and proteins can be achieved through methods like solid-phase peptide synthesis (SPPS) or by expanding the genetic code of living organisms. nih.gov SPPS is a powerful in vitro technique that allows for the precise, site-specific incorporation of ncAAs into a peptide chain. nih.gov This method is particularly advantageous for creating peptides with enhanced properties or for introducing functionalities that are not accessible with the canonical amino acids. nih.gov Genetic code expansion, on the other hand, enables the in-situ incorporation of ncAAs into proteins within living cells, opening up avenues for studying protein function in their native environment. nih.gov
The introduction of ncAAs can bestow novel characteristics upon peptides and proteins, such as altered catalytic activity of enzymes, enhanced stability against proteolytic degradation, and the introduction of biophysical probes for imaging and functional assays. nih.gov
The Role of Aromatic Heterocycles in Amino Acid Side Chain Engineering
The benzothiophene (B83047) moiety, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a thiophene (B33073) ring, is of particular interest. wikipedia.org This structure is found in a range of biologically active molecules and approved pharmaceutical drugs. wikipedia.org The incorporation of a benzothienyl group into an amino acid side chain can influence its stacking interactions with other aromatic residues, potentially modulating peptide conformation and receptor binding. rsc.org Furthermore, the sulfur atom in the thiophene ring can participate in various chemical interactions, adding to the functional diversity of the resulting amino acid. researchgate.net
Contextualizing H-D-|A-HoAla(3-benzothienyl)-OH within Contemporary Bio-organic and Medicinal Chemistry Research
This compound is a non-canonical β-homo-amino acid. The "H" indicates a free amine group, "D" denotes the stereochemistry, "|A-HoAla" signifies a homo-alanine backbone (containing an extra carbon atom compared to alanine), and "(3-benzothienyl)" describes the aromatic heterocyclic side chain attached at the third position of the benzothiophene ring.
This specific compound and its derivatives are valuable tools in contemporary research. They are utilized as building blocks in the synthesis of novel peptides and peptidomimetics. researchgate.net The presence of the benzothienyl group is intended to confer specific properties to the resulting molecules, with potential applications in neuropharmacology and cancer research. researchgate.net The D-configuration of the amino acid can enhance the proteolytic stability of peptides containing it, a desirable attribute for therapeutic candidates.
Research Hypotheses and Broad Objectives for this compound Investigations
The investigation of this compound and related compounds is driven by several key hypotheses and objectives:
Hypothesis 1: The incorporation of the benzothienyl moiety into a β-homo-amino acid scaffold will lead to peptides with unique conformational preferences, influencing their biological activity. The objective is to synthesize and study the three-dimensional structures of peptides containing this amino acid to understand its structural impact. nih.gov
Hypothesis 2: The unique electronic and steric properties of the benzothienyl side chain will enable specific interactions with biological targets, such as receptors or enzymes, that are implicated in disease. The objective is to design and synthesize peptide-based molecules for screening against various therapeutic targets, particularly in the areas of neuroscience and oncology.
Hypothesis 3: Peptides containing D-amino acids, such as this compound, will exhibit increased resistance to enzymatic degradation in biological systems. The objective is to evaluate the stability of these modified peptides in plasma and other biological media to assess their potential as long-acting therapeutic agents.
Broad Objective: To expand the chemical toolbox for drug discovery by providing novel, synthetically accessible building blocks that can be used to create more effective and selective therapeutic agents. researchgate.net This includes the development of efficient synthetic routes for this compound and its derivatives.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
(3R)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2S/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11/h1-4,7,9H,5-6,13H2,(H,14,15)/t9-/m1/s1 |
InChI Key |
FGCYUNZSPGBIGH-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)C[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N |
Origin of Product |
United States |
Incorporation of H D |a Hoala 3 Benzothienyl Oh into Peptide and Peptidomimetic Constructs
Application of H-D-|A-HoAla(3-benzothienyl)-OH in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides in a laboratory setting. wikipedia.org The application of this compound in SPPS typically involves its N-terminally protected form, most commonly as Fmoc-D-β-HomoAla(3-benzothienyl)-OH. chemimpex.com This allows for its sequential addition to a growing peptide chain anchored to a solid support. chemimpex.com
The general cycle of SPPS involves the deprotection of the N-terminal protecting group of the resin-bound peptide, followed by the coupling of the next protected amino acid. nih.gov For the incorporation of Fmoc-D-β-HomoAla(3-benzothienyl)-OH, standard coupling reagents used in Fmoc-based SPPS can be employed. These include phosphonium (B103445) salts like PyBOP and uronium salts like HBTU or HATU, often in the presence of a base such as diisopropylethylamine (DIEA). iris-biotech.de The bulky benzothienyl side chain might necessitate optimized coupling conditions, such as extended reaction times or double coupling, to ensure efficient amide bond formation, although specific data on the coupling efficiency of this particular amino acid is not extensively documented in publicly available literature.
The process of incorporating Fmoc-D-β-HomoAla(3-benzothienyl)-OH in an automated peptide synthesizer would follow a programmed sequence of reagent delivery and washing steps. After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail containing trifluoroacetic acid (TFA).
Table 1: Illustrative SPPS Protocol for a Single Coupling Cycle of Fmoc-D-β-HomoAla(3-benzothienyl)-OH
| Step | Reagent/Solvent | Time | Purpose |
| 1. Swelling | Dimethylformamide (DMF) | 30 min | To swell the resin and facilitate reagent access. |
| 2. Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | 2 x 10 min | To remove the Fmoc protecting group from the N-terminus of the growing peptide chain. |
| 3. Washing | DMF | 5 x 1 min | To remove excess piperidine and by-products. |
| 4. Coupling | Fmoc-D-β-HomoAla(3-benzothienyl)-OH, Coupling Reagent (e.g., HATU), Base (e.g., DIEA) in DMF | 1-4 hours | To form the peptide bond between the free amine on the resin and the incoming amino acid. |
| 5. Washing | DMF | 3 x 1 min | To remove excess reagents and by-products. |
| 6. Capping (Optional) | Acetic Anhydride/DIEA in DMF | 15 min | To block any unreacted amino groups. |
| 7. Washing | DMF, Dichloromethane (DCM) | 5 x 1 min | To prepare the resin for the next coupling cycle or final cleavage. |
This table is for illustrative purposes. Actual conditions may vary based on the specific peptide sequence and synthesizer used.
Considerations for Solution-Phase Peptide Synthesis Utilizing this compound
While SPPS is dominant for research purposes, solution-phase peptide synthesis remains relevant for large-scale production. wikipedia.org In solution-phase synthesis, the coupling of this compound would involve the reaction of its N-protected and C-activated form with the N-terminus of another amino acid or peptide fragment in a suitable organic solvent. americanpeptidesociety.org
A key challenge in solution-phase synthesis is the purification of the product after each coupling step, which often requires chromatography or recrystallization. nih.gov The hydrophobic nature of the benzothienyl group in this compound could potentially aid in the purification of intermediates by organic solvent extractions. However, it might also lead to solubility issues, especially for larger peptide fragments. youtube.com
The choice of protecting groups for the N-terminus (e.g., Boc or Fmoc) and the C-terminus (e.g., methyl or benzyl (B1604629) esters) is critical to ensure selective bond formation and to allow for orthogonal deprotection strategies. wikipedia.org Common coupling reagents for solution-phase synthesis include carbodiimides like DCC and DIC, often used with additives like HOBt to minimize racemization. americanpeptidesociety.org
Impact of this compound on Conformational Preferences and Secondary Structure of Peptides
The incorporation of β-amino acids into a peptide backbone introduces an additional methylene (B1212753) group, which significantly alters its conformational properties. upc.edu Peptides composed of β-amino acids, or β-peptides, are known to form stable secondary structures, including helices and sheets, that are distinct from those formed by α-peptides. scirp.org
Table 2: Potential Conformational Effects of this compound Incorporation
| Structural Feature | Potential Conformational Impact | Rationale |
| β-Amino Acid Backbone | Induces novel secondary structures (e.g., 14-helices) or disrupts α-helical and β-sheet structures. | The extended backbone alters the hydrogen bonding patterns that define canonical secondary structures. scirp.org |
| D-Configuration | Can induce β-turns or other non-canonical folds in L-peptides. | The opposite stereochemistry disrupts the regular pattern of L-amino acid-based secondary structures. ptfarm.pl |
| Benzothienyl Side Chain | Steric hindrance can restrict local conformational freedom. Potential for π-π stacking interactions. | The large, planar aromatic group can influence the orientation of neighboring residues and engage in non-covalent interactions. |
Design Principles for Incorporating this compound into Constrained Peptide Structures
Constraining the conformation of a peptide can enhance its binding affinity, selectivity, and metabolic stability. nih.gov this compound can be strategically incorporated to achieve conformational constraint.
One key design principle is to use this residue to promote specific turn structures within a cyclic peptide. Cyclization is a common strategy to constrain peptides, and the D-β-homoamino acid can serve as a template to direct the peptide backbone into a well-defined cyclic conformation. nih.gov The position of the residue within the sequence is critical; placing it at a turn region can pre-organize the peptide for efficient cyclization.
Another principle involves utilizing the benzothienyl side chain to interact with other residues in the peptide. For instance, it can be positioned to form hydrophobic interactions or π-stacking with other aromatic side chains, thereby stabilizing a particular fold. Computational methods, such as molecular dynamics simulations, can be invaluable in predicting the conformational outcomes of incorporating this residue at different positions in a peptide sequence.
Development of Peptidomimetics Featuring this compound as a Key Structural Element
Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties. nih.gov The incorporation of unnatural amino acids like this compound is a cornerstone of peptidomimetic design. nih.gov
The D-β-homoalanine structure of this compound contributes to increased resistance against proteolytic degradation by enzymes that typically recognize L-α-amino acids. upc.edu This enhanced stability is a major advantage in the development of peptide-based drugs. nih.gov
The benzothienyl group can also serve as a pharmacophore element, directly interacting with a biological target. Its aromatic and heterocyclic nature can lead to specific binding interactions, such as hydrophobic and π-stacking interactions, within a receptor's binding pocket. By replacing a natural amino acid with this compound, it is possible to modulate the binding affinity and selectivity of a peptide ligand. For instance, it could be used to mimic the side chain of phenylalanine or tryptophan while introducing novel structural and electronic properties. The development of such peptidomimetics often involves an iterative process of design, synthesis, and biological evaluation to optimize activity.
Investigating the Biological Activities of H D |a Hoala 3 Benzothienyl Oh and Its Peptide/peptidomimetic Derivatives
Exploration of H-D-|A-HoAla(3-benzothienyl)-OH Derivatives as Potential Ligands for Biological Receptors
The design of peptide and peptidomimetic ligands that can selectively bind to biological receptors is a cornerstone of drug discovery. The benzothiophene (B83047) group in this compound provides a lipophilic and aromatic component that can engage in various non-covalent interactions with receptor binding pockets, including hydrophobic, π-π stacking, and van der Waals interactions.
Research in this area focuses on synthesizing a library of peptides where this compound is systematically incorporated at different positions within the peptide sequence. The affinity of these derivatives for a range of G-protein coupled receptors (GPCRs), ion channels, and other cell surface receptors is then evaluated using radioligand binding assays. In these assays, the ability of the synthesized peptide to displace a known radiolabeled ligand from its receptor is measured, allowing for the determination of the inhibitory constant (Ki), a measure of binding affinity. Molecular modeling and quantitative structure-activity relationship (QSAR) studies are often employed to understand the molecular basis of these interactions and to guide the design of more potent and selective ligands.
Table 1: Hypothetical Binding Affinities of this compound Derivatives for Various Receptors
| Derivative ID | Peptide Sequence | Receptor Target | Binding Affinity (Ki, nM) |
| BTH-001 | Ac-[D-BthAla] -Arg-Gly-Asp-NH2 | Integrin αvβ3 | 15.2 |
| BTH-002 | Tyr-[D-BthAla] -Gly-Phe-Met-NH2 | Opioid Receptor (μ) | 8.7 |
| BTH-003 | Ac-Lys-Lys-[D-BthAla] -Cys-Pro-Gly-Cys-NH2 | Chemokine Receptor CXCR4 | 22.5 |
| BTH-004 | Ac-His-[D-BthAla] -Trp-Ser-Tyr-NH2 | Glucagon-like Peptide-1 Receptor (GLP-1R) | 35.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Assessment of Enzyme Modulation and Inhibition Profiles of this compound-Containing Peptides
Enzymes are critical targets for therapeutic intervention in a multitude of diseases. Peptides containing this compound can be designed to act as enzyme inhibitors or modulators. The unique side chain of this amino acid can interact with the active site or allosteric sites of an enzyme, leading to a modulation of its catalytic activity.
The inhibitory potential of these peptides is typically assessed through a battery of in vitro enzyme assays. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. From this data, key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can also be elucidated through kinetic studies. nih.govamericanpeptidesociety.org
Table 2: Hypothetical Enzyme Inhibition Data for this compound Peptidomimetics
| Derivative ID | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |
| BTH-E01 | Matrix Metalloproteinase-9 (MMP-9) | 2.5 | Competitive |
| BTH-E02 | Cathepsin K | 0.8 | Non-competitive |
| BTH-E03 | Dipeptidyl Peptidase-4 (DPP-4) | 5.1 | Competitive |
| BTH-E04 | Prolyl Endopeptidase | 1.2 | Uncompetitive |
Note: The data in this table is hypothetical and for illustrative purposes only.
Studies on the Interaction of this compound Conjugates with Biological Macromolecules
The interaction of these conjugates with their intended biological targets is investigated using a variety of biophysical techniques. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are powerful methods for quantifying the binding affinity and thermodynamics of these interactions in real-time. Fluorescence spectroscopy and circular dichroism can provide insights into the conformational changes that occur upon binding.
In Vitro Cell-Based Assays to Evaluate Functional Responses of Derivatives
While binding and enzyme inhibition assays provide valuable information at the molecular level, cell-based assays are crucial for understanding the functional consequences of these interactions in a more physiologically relevant context. americanpeptidesociety.org Peptides incorporating this compound are evaluated in a variety of cell-based assays to assess their effects on cellular processes such as proliferation, apoptosis, migration, and signaling.
For example, a peptide designed to target a cancer-related receptor would be tested for its ability to inhibit the growth of cancer cell lines. americanpeptidesociety.org This can be measured using assays that quantify cell viability, such as the MTT or MTS assay. americanpeptidesociety.org Flow cytometry can be used to assess the induction of apoptosis or cell cycle arrest. Furthermore, reporter gene assays can be employed to measure the activation or inhibition of specific signaling pathways downstream of the target receptor.
Table 3: Hypothetical Functional Activity of this compound Derivatives in Cell-Based Assays
| Derivative ID | Cell Line | Assay Type | Functional Readout | EC50 (nM) |
| BTH-C01 | HeLa (Cervical Cancer) | Cell Viability (MTT) | Inhibition of Proliferation | 50 |
| BTH-C02 | Jurkat (T-cell Leukemia) | Apoptosis (Annexin V) | Induction of Apoptosis | 120 |
| BTH-C03 | HUVEC (Endothelial Cells) | Cell Migration (Transwell) | Inhibition of Migration | 75 |
| BTH-C04 | HEK293 (GLP-1R expressing) | cAMP Production | Agonist Activity | 25 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Investigation into the Permeation and Intracellular Distribution Characteristics of Derived Peptides
A significant challenge in the development of peptide-based therapeutics is their often poor cell permeability and intracellular delivery. The incorporation of D-amino acids like this compound can enhance metabolic stability, which is a prerequisite for effective cellular uptake. rhhz.net
The ability of these peptides to cross the cell membrane is investigated using various techniques. Confocal microscopy with fluorescently labeled peptide analogs allows for the visualization of their uptake and subcellular localization. Quantitative analysis of intracellular peptide concentration can be achieved using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. To elucidate the mechanism of uptake, studies are often performed at different temperatures and in the presence of various endocytic inhibitors. nih.gov
Structure Activity Relationship Sar Studies of H D |a Hoala 3 Benzothienyl Oh Analogues and Derivatives
Rational Design and Synthesis of H-D-|A-HoAla(3-benzothienyl)-OH Analogues for SAR Exploration
The exploration of SAR for a parent compound like this compound would begin with the rational design and synthesis of a library of analogues. The design process is often guided by computational modeling and an understanding of the target biological system. byu.edu The synthesis of the core amino acid itself would likely involve multi-step organic synthesis to construct the homoalanine backbone and attach the 3-benzothienyl moiety.
Once the parent amino acid is obtained, it can be incorporated into peptides using techniques like solid-phase peptide synthesis (SPPS). nih.gov This method allows for the systematic creation of a series of related peptides where other residues can be varied. nih.gov Analogue design strategies would include:
Alanine (B10760859) Scanning: Systematically replacing other amino acids in a parent peptide sequence with alanine to determine their contribution to activity.
Positional Scanning: Moving the H-D-HoAla(3-benzothienyl)-OH residue to different positions within a peptide sequence.
Substitution of the Benzothienyl Ring: Creating derivatives with modifications on the benzothiophene (B83047) group itself (discussed in 5.2).
Systematic Variation of the 3-Benzothienyl Moiety and its Influence on Biological Interactions
The 3-benzothienyl group is a key structural feature, likely involved in critical binding interactions such as hydrophobic or π-π stacking interactions with a biological target. A systematic SAR study would involve synthesizing analogues where this moiety is altered to probe the chemical space. Research on other benzo[b]thiophene-based compounds demonstrates that modifications to this ring system can significantly impact biological activity. nih.govnih.gov
Potential modifications could include:
Positional Isomerism: Moving the attachment point from the 3-position to other positions on the benzothiophene ring (e.g., the 2-position).
Ring Substitution: Adding various substituents (e.g., halogens, methyl, methoxy (B1213986) groups) at different positions on the benzene (B151609) or thiophene (B33073) portion of the ring system to alter its electronic and steric properties.
Conformational Analysis and Stereochemical Impact on Activity Profiles of this compound Derivatives
The three-dimensional structure and stereochemistry of a molecule are critical determinants of its biological activity. nih.gov The parent compound is specified as a D-amino acid, which is significant because most natural peptides are composed of L-amino acids. The use of a D-amino acid can confer resistance to proteolytic degradation and induce specific conformational preferences in a peptide backbone. oup.com
A thorough investigation would involve:
Stereochemical Impact: Synthesizing the corresponding L-enantiomer, H-L-HoAla(3-benzothienyl)-OH, and comparing its biological activity to the D-enantiomer. nih.gov This is a crucial experiment to determine if the target interaction is stereospecific. Often, one enantiomer is significantly more active than the other, or they may even have different biological effects. nih.gov
Investigation of Linker Modifications and Their Effects on Bioactivity
If this compound is used as part of a larger construct, such as a peptide-drug conjugate (PDC), the linker connecting the peptide to a payload is a critical component. nih.govnih.gov The linker's structure affects stability, solubility, and the mechanism of drug release. creative-peptides.combiosynth.com
SAR studies on the linker would explore:
Linker Length and Flexibility: Using linkers of varying lengths and compositions (e.g., polyethylene (B3416737) glycol (PEG) spacers vs. rigid alkyl chains) to optimize the distance between the peptide and the payload.
Cleavage Mechanism: Employing different types of cleavable linkers (e.g., enzyme-cleavable, pH-sensitive) versus non-cleavable linkers to control where and how the active component is released. biosynth.comtandfonline.com The choice of linker can dramatically alter the therapeutic index of a conjugate. nih.gov
Correlation of Structural Features with Observed Biological Responses in this compound Series
The final step in an SAR study is to correlate all the collected data to build a predictive model. Quantitative Structure-Activity Relationship (QSAR) is a computational approach used for this purpose. researchgate.net By analyzing a dataset of analogues and their corresponding biological activities, QSAR models can identify the key physicochemical properties (e.g., hydrophobicity, electronic properties, steric bulk) that govern activity. nih.govacs.org
For the this compound series, a QSAR model could reveal, for instance, that electron-withdrawing substituents on the benzothienyl ring enhance activity, while bulky groups decrease it. Such models are invaluable for rationally designing the next generation of more potent and selective compounds, reducing the need for exhaustive trial-and-error synthesis. acs.org
Table of Compounds
Computational Chemistry and Molecular Modeling of H D |a Hoala 3 Benzothienyl Oh and Its Interactions
Conformational Landscape Analysis and Energy Minimized Structures of H-D-|A-HoAla(3-benzothienyl)-OH
Conformational analysis is critical for understanding the structural preferences of a flexible molecule like this compound. The molecule's biological activity is intrinsically linked to the specific three-dimensional shapes, or conformers, it can adopt. The analysis involves mapping the potential energy surface of the molecule by systematically rotating its single bonds.
The primary rotatable bonds include the backbone dihedral angles (phi, ψ) and the side-chain dihedral angles (χ). A systematic search or molecular mechanics-based method, such as the Monte Carlo or Low-Mode conformational search, would be employed to identify stable, low-energy conformers. Each identified conformer represents a potential bioactive shape. The results are typically presented in a data table listing the relative energies of these conformers.
Table 6.1.1: Hypothetical Low-Energy Conformers of this compound (Note: This data is illustrative of expected results, not based on published findings.)
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle ψ (°) | Dihedral Angle χ1 (°) | Key Intramolecular Interactions |
|---|---|---|---|---|
| 1 | 0.00 | 145.2 | -65.8 | H-bond (backbone) |
| 2 | 0.85 | -70.5 | 178.1 | None |
| 3 | 1.32 | 142.1 | 60.3 | Steric clash (side-chain) |
Molecular Docking Simulations to Predict Binding Modes with Target Proteins
Molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to the active site of a target protein. The benzothienyl group, being an isostere of indole (B1671886) (found in tryptophan), suggests that potential targets could include enzymes or receptors with binding pockets that accommodate aromatic residues.
The process involves preparing the 3D structures of both the ligand and the protein. Docking algorithms then sample a vast number of possible orientations and conformations of the ligand within the protein's binding site, calculating a "docking score" for each pose. This score estimates the binding affinity. The resulting binding poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the benzothienyl ring and aromatic residues of the protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR modeling aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR study would require synthesizing and testing a library of derivatives. These derivatives would feature modifications, for instance, at various positions on the benzothienyl ring (e.g., adding electron-donating or-withdrawing groups).
For each derivative, a set of molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic parameters) would be calculated. Statistical methods, such as multiple linear regression, would then be used to create an equation that correlates these descriptors with the measured biological activity (e.g., IC₅₀). A successful QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Molecular Dynamics Simulations to Elucidate Dynamic Behavior in Solvation and Ligand-Receptor Complexes
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation would model the behavior of the this compound-protein complex over time (typically nanoseconds to microseconds) in a simulated physiological environment (water and ions).
MD simulations can assess the stability of the predicted docking pose, revealing whether the ligand remains securely bound or if it is unstable and diffuses away from the binding site. Analysis of the simulation trajectory can also highlight the flexibility of different parts of the protein upon ligand binding and map the network of water molecules that may mediate interactions, providing a more detailed and realistic picture of the binding event.
Electronic Structure Calculations and Reactivity Predictions for this compound
Electronic structure calculations, typically using density functional theory (DFT), are employed to understand the intrinsic properties of the molecule itself. These calculations can determine the distribution of electrons within the molecule, which is fundamental to its reactivity and interactions.
Key outputs include the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO shows regions likely to accept electrons (electrophilic sites). An electrostatic potential map can also be generated, visually representing the electron-rich and electron-poor areas of the molecule, which is crucial for predicting how it will interact with a biological target on an electrostatic basis.
Potential Research Applications and Future Directions for H D |a Hoala 3 Benzothienyl Oh
H-D-|A-HoAla(3-benzothienyl)-OH as a Scaffold for Rational Drug Design and Development
The incorporation of unnatural amino acids is a well-established strategy in rational drug design to develop peptidomimetics with improved pharmacological properties. The benzothiophene (B83047) group in this compound is a key feature, as this moiety is found in various biologically active compounds. nih.gov The rigid, aromatic structure of the benzothiophene scaffold can introduce conformational constraints into peptide chains, which can lead to enhanced binding affinity and selectivity for specific biological targets. nih.gov
The development of peptidomimetic 3CLpro inhibitors for SARS-CoV-2, for example, has utilized benzothiazolyl ketones, highlighting the potential of similar sulfur-containing heterocycles in antiviral drug design. nih.gov Furthermore, compounds containing a benzothiophene scaffold have been investigated for their activity as cholinesterase inhibitors, with some benzothiophene-chalcone hybrids showing promising results. nih.gov This suggests that incorporating this compound into peptide sequences could be a viable strategy for developing novel therapeutics for neurodegenerative diseases like Alzheimer's. The hydrophobic and aromatic nature of the benzothiophene side chain can also facilitate interactions with hydrophobic pockets in target proteins, potentially enhancing the potency of the resulting drug candidates.
Development of this compound-Based Chemical Probes for Biochemical Investigations
Chemical probes are essential tools for elucidating biological pathways and identifying new drug targets. Unnatural amino acids can be engineered into fluorescent or otherwise tagged probes to study protein-protein interactions and enzyme activity. rsc.org For instance, a fluorescent probe based on an unnatural amino acid has been developed for the detection of phenylalanine ammonia (B1221849) lyase. amberlabstore.com
This compound can serve as a foundation for creating novel chemical probes. The benzothiophene moiety itself possesses intrinsic fluorescence, which could be exploited for developing "turn-on" fluorescent probes that signal binding to a target protein. Alternatively, the benzothiophene ring can be further functionalized with reporter groups, such as fluorophores or biotin, to facilitate detection and isolation of binding partners. The development of such probes could aid in understanding the roles of specific enzymes or receptors in disease processes.
Applications in Bioconjugation and Material Science
The field of bioconjugation involves the linking of biomolecules to other molecules, including polymers and surfaces, to create novel materials with specific functions. Amino acids are versatile building blocks for such applications due to their biocompatibility and the presence of reactive functional groups. figshare.com The unique structure of this compound makes it an interesting candidate for incorporation into biomaterials.
The benzothiophene group can impart specific properties, such as hydrophobicity and aromaticity, to polymers, potentially influencing their self-assembly and mechanical properties. bldpharm.com For example, Fmoc-protected amino acids are known to drive the self-assembly of hydrogels with applications in cell culture and drug delivery. bldpharm.com Incorporating this compound into polymers could lead to the development of novel materials for controlled drug release, tissue engineering scaffolds, or biosensors. The heterocyclic ring system could also interact with metallic nanoparticles, suggesting potential applications in the development of "nanozymes" with catalytic activity. researchgate.net
Future Perspectives in the Design of Peptidomimetic Libraries Incorporating this compound
Peptidomimetic libraries are collections of compounds designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. acs.org The inclusion of unnatural amino acids like this compound can significantly expand the chemical space of these libraries. nih.gov The unique side chain of this amino acid can introduce novel structural motifs that may lead to the discovery of ligands for previously "undruggable" targets.
The synthesis of peptidomimetic libraries containing benzothiazolyl ketones has demonstrated the feasibility of incorporating complex heterocyclic moieties into peptide-like structures. nih.gov Future research could focus on the solid-phase synthesis of peptide libraries where this compound is systematically substituted at various positions. Screening these libraries against a range of biological targets could lead to the identification of novel hit compounds for various diseases.
Challenges and Opportunities in the Comprehensive Academic Research of Novel Substituted Homoalanine Derivatives
Despite the promising potential, the synthesis and study of novel substituted homoalanine derivatives like this compound present several challenges. The synthesis of complex, non-proteinogenic amino acids, particularly those with bulky side chains or multiple stereocenters, can be a formidable task in organic chemistry. researchgate.netnih.gov The synthesis of β-substituted alanines often requires multi-step procedures and careful control of stereochemistry. nih.gov
Furthermore, the incorporation of highly hydrophobic amino acids into peptides can lead to aggregation and low solubility, complicating their synthesis and purification. frontiersin.org Overcoming these synthetic hurdles is a key challenge that needs to be addressed to fully explore the potential of these compounds.
However, these challenges also present opportunities for innovation in synthetic methodology. The development of new, efficient, and stereoselective routes to complex amino acids is an active area of research. nih.gov The successful synthesis and characterization of these novel building blocks will undoubtedly pave the way for new discoveries in medicinal chemistry and materials science, ultimately expanding the toolbox available for designing the next generation of therapeutics and functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
